molecular formula C21H21NO4 B2748695 2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid CAS No. 1341306-32-8

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No. B2748695
CAS RN: 1341306-32-8
M. Wt: 351.402
InChI Key: FSOTYOXGANNJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid” is a chemical compound with the CAS Number: 1341306-32-8 . It has a molecular weight of 351.4 . The IUPAC name for this compound is { (cyclopropylmethyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Peptide Synthesis

This compound is a derivative of the Fmoc-amino acid family, which is pivotal in the field of peptide synthesis. The Fmoc group protects the amino acid’s amine group during the synthesis process. After the peptide chain assembly, the Fmoc group can be removed under basic conditions, allowing for the next amino acid to be added . This method is widely used in creating peptides for therapeutic purposes, research in protein structure and function, and the development of peptide-based materials.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions to occur at other functional sites of the molecule without interference. This characteristic is essential for the development of new drugs, especially in the design of targeted therapies where precision is crucial .

Material Science

The unique properties of the Fmoc group also find applications in material science. Researchers can use this compound to modify the surface properties of materials, such as creating hydrophobic coatings or functionalizing nanoparticles for drug delivery systems. The ability to attach peptides to surfaces can lead to advancements in biomaterials and nanotechnology .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and properties allow for accurate calibration of instruments and validation of analytical methods, which is crucial for quality control in pharmaceuticals and research laboratories .

Biochemistry Research

The compound’s role in biochemistry research is significant, particularly in studying enzyme-substrate interactions and protein folding. By incorporating Fmoc-protected amino acids into peptides, researchers can investigate the impact of specific residues on the structure and function of proteins, aiding in the understanding of biological processes at the molecular level .

Environmental Science

Although not directly used in environmental science, the methodologies developed using this compound can be applied to environmental monitoring. For instance, peptides synthesized using Fmoc chemistry can be used to create sensors that detect pollutants or to study the interaction of environmental factors with biological systems .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-22(11-14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOTYOXGANNJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.